3',5'-Dibromo-4'-hydroxyacetophenone
Overview
Description
3’,5’-Dibromo-4’-hydroxyacetophenone is an organic compound with the molecular formula C8H6Br2O2. It is a derivative of acetophenone, where the phenyl ring is substituted with two bromine atoms at the 3’ and 5’ positions and a hydroxyl group at the 4’ position. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
3’,5’-Dibromo-4’-hydroxyacetophenone can be synthesized from 4-hydroxyacetophenone through a bromination reaction. The bromination is typically carried out using N-bromosuccinimide (NBS) in the presence of lithium perchlorate (LiClO4) dispersed on silica gel (SiO2). The reaction proceeds as follows:
- Dissolve 4-hydroxyacetophenone in an appropriate solvent, such as acetic acid or chloroform.
- Add N-bromosuccinimide to the solution.
- Introduce lithium perchlorate dispersed on silica gel to the reaction mixture.
- Allow the reaction to proceed at room temperature or under reflux conditions, depending on the desired yield and reaction rate.
- After the reaction is complete, isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods
In an industrial setting, the production of 3’,5’-dibromo-4’-hydroxyacetophenone may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the choice of solvents and catalysts may be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3’,5’-Dibromo-4’-hydroxyacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction Reactions: The carbonyl group can be reduced to form an alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide (NaNH2) or thiourea can be used under mild conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of 3’,5’-disubstituted-4’-hydroxyacetophenone derivatives.
Oxidation: Formation of 3’,5’-dibromo-4’-hydroxybenzoic acid.
Reduction: Formation of 3’,5’-dibromo-4’-hydroxybenzyl alcohol.
Scientific Research Applications
3’,5’-Dibromo-4’-hydroxyacetophenone has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential precursor for the development of brominated phenolic drugs with antimicrobial and anticancer properties.
Material Science: Utilized in the preparation of brominated polymers and resins with enhanced thermal stability and flame retardancy.
Biological Studies: Employed in the study of enzyme inhibition and protein interactions due to its brominated phenolic structure.
Mechanism of Action
The mechanism of action of 3’,5’-dibromo-4’-hydroxyacetophenone involves its interaction with biological molecules through its bromine and hydroxyl functional groups. The bromine atoms can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds with target proteins or enzymes. These interactions can modulate the activity of enzymes or disrupt protein-protein interactions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3’,5’-Dichloro-4’-hydroxyacetophenone: Similar structure but with chlorine atoms instead of bromine.
3’,5’-Difluoro-4’-hydroxyacetophenone: Contains fluorine atoms instead of bromine.
4’-Hydroxyacetophenone: Lacks the bromine substituents.
Uniqueness
3’,5’-Dibromo-4’-hydroxyacetophenone is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and biological activity compared to its chloro, fluoro, and unsubstituted analogs. The bromine atoms enhance the compound’s ability to participate in halogen bonding and increase its overall molecular weight, which can influence its pharmacokinetic properties and interactions with biological targets.
Properties
IUPAC Name |
1-(3,5-dibromo-4-hydroxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O2/c1-4(11)5-2-6(9)8(12)7(10)3-5/h2-3,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWPTJSBHHIXLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)Br)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70183071 | |
Record name | 1-(3,5-Dibromo-4-hydroxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70183071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2887-72-1 | |
Record name | 3′,5′-Dibromo-4′-hydroxyacetophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2887-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,5-Dibromo-4-hydroxyphenyl)ethan-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002887721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2887-72-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41698 | |
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Record name | 1-(3,5-Dibromo-4-hydroxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70183071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3,5-dibromo-4-hydroxyphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.865 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3′,5′-Dibromo-4′-hydroxyacetophenone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD3UAE9GSQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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